1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine
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Overview
Description
1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with 2-methylbenzyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another pyrrolidine derivative with similar structural features.
N-Methyl-2-pyrrolidone: A related compound with a pyrrolidone ring instead of a pyrrolidine ring.
Uniqueness
1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a 2-methylphenyl group. This combination of structural features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-5-3-4-6-12(11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
HIELCWZYGNFQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCN(C2)C |
Origin of Product |
United States |
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